molecular formula C7H12O B1243744 2E,4Z-Heptadien-1-ol

2E,4Z-Heptadien-1-ol

Cat. No. B1243744
M. Wt: 112.17 g/mol
InChI Key: MDRZSADXFOPYOC-DNVGVPOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2E,4Z-Heptadien-1-ol is an aliphatic alcohol.

Scientific Research Applications

Synthesis and Biological Control Applications

2E,4Z-Heptadien-1-ol has been synthesized through a concise process starting from commercially available materials. This compound, along with 2E,4Z-heptadienal, has been identified as male-specific, antennally active volatile compounds from the Saltcedar leaf beetle, Diorhabda elongata Brulle. These compounds have potential use in the biological control of the invasive weed saltcedar (Tamarix spp.) (Petroski, 2003).

Pheromone Synthesis

2E,4Z-Heptadien-1-ol is a key intermediate in the synthesis of grapevine moth sex pheromone. Various synthetic paths have been explored to produce this compound, including stereocontrolled building of the conjugated E,Z-diene system and catalytic hydrogenation processes. The most acceptable path for producing this compound in multigram amounts involves conjugated diynol and enynol intermediates (Mavrov, Chrelashvili, & Serebryakov, 1993).

Role in Aggregation Pheromone of Diorhabda Elongata

In the context of biological control, 2E,4Z-Heptadien-1-ol and 2E,4Z-heptadienal were identified as behaviorally active components in the aggregation pheromone of Diorhabda elongata, a leaf beetle used for controlling invasive saltcedar. This discovery is significant for developing pheromone-based management strategies for this invasive species (Coss et al., 2005).

Ecological and Biomedical Significance

Oxidized heptenes derived from 2E,4Z-Heptadien-1-ol have been isolated from flowers of Melodorum fruticosum. These compounds displayed moderate cytotoxicity against human tumor cell lines, highlighting their potential biomedical applications (Chaichantipyuth et al., 2001).

properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2E,4Z)-hepta-2,4-dien-1-ol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3-,6-5+

InChI Key

MDRZSADXFOPYOC-DNVGVPOPSA-N

Isomeric SMILES

CC/C=C\C=C\CO

SMILES

CCC=CC=CCO

Canonical SMILES

CCC=CC=CCO

synonyms

(2E,4Z)-2,4-heptadien-1-ol
2,4-heptadien-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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